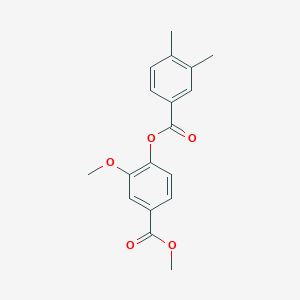![molecular formula C14H13N3S2 B501390 11,13-dimethyl-6-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B501390.png)
11,13-dimethyl-6-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core with allyl and sulfide functional groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
The synthesis of Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide involves several steps. One common method includes the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, resulting in tricyclic compounds containing various fragments at specific positions . Another approach involves substitution reactions at the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one . These methods typically require controlled reaction conditions, including specific temperatures and catalysts, to achieve the desired product.
化学反応の分析
Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, acyl derivatives, and other organic compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield tricyclic compounds with different aliphatic, aromatic, or heteroaromatic fragments .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used to study the reactivity and synthesis of heterocyclic compounds. In biology and medicine, it has been investigated for its neurotropic activity, including anticonvulsant and anxiolytic effects . Additionally, it is used in molecular docking studies to predict interactions with specific receptors, such as the GABA A receptor . In industry, it is utilized in the development of new drugs and materials due to its unique chemical properties.
作用機序
The mechanism of action of Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets and pathways. For instance, its neurotropic effects are believed to be mediated through its interaction with the GABA A receptor, where it binds to specific sites and exerts an inhibitory effect . This interaction can modulate neurotransmitter activity and result in various physiological effects.
類似化合物との比較
Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide can be compared with other similar compounds, such as 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones . These compounds share a similar core structure but differ in their functional groups and specific chemical properties. The uniqueness of Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide lies in its allyl and sulfide groups, which contribute to its distinct reactivity and applications.
特性
分子式 |
C14H13N3S2 |
|---|---|
分子量 |
287.4g/mol |
IUPAC名 |
11,13-dimethyl-6-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C14H13N3S2/c1-4-5-18-14-12-11(15-7-16-14)10-8(2)6-9(3)17-13(10)19-12/h4,6-7H,1,5H2,2-3H3 |
InChIキー |
BWOJJOVGTYKUPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC=C)C |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-chloro-N-cyclohexyl-3-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B501319.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501320.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501322.png)

![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501325.png)
![N-(4-fluorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B501326.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B501327.png)
![3-[(3-ethoxybenzoyl)amino]-1-phenyl-1H-pyrazol-5-yl 3-ethoxybenzoate](/img/structure/B501329.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methyl-N-[(2-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B501330.png)
